molecular formula C8H14N4O B13335132 N1-(6-Methoxypyrimidin-4-yl)propane-1,3-diamine

N1-(6-Methoxypyrimidin-4-yl)propane-1,3-diamine

Cat. No.: B13335132
M. Wt: 182.22 g/mol
InChI Key: WFGJKOJLNOFPQJ-UHFFFAOYSA-N
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Description

N1-(6-Methoxypyrimidin-4-yl)propane-1,3-diamine is a valuable chemical intermediate in medicinal chemistry and drug discovery research. This diamine-functionalized pyrimidine is designed for the synthesis of diverse heterocyclic scaffolds, particularly pyrimidopyrimidines, which are privileged structures in pharmaceutical development . These fused heterocyclic systems are known to exhibit a wide range of biological activities, making them a significant focus for researchers . The compound serves as a versatile building block for creating molecules with potential applications as antibacterial, antiviral, and antitumor agents . The 6-methoxypyrimidine moiety provides a key point for further synthetic elaboration, while the propane-1,3-diamine chain offers flexibility for conjugation and cyclization reactions. This structure is instrumental for exploring novel chemical space in the development of kinase inhibitors and other therapeutically relevant targets . As a high-purity building block, it enables the construction of complex molecular architectures for biological screening. This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should handle all chemicals with appropriate safety precautions.

Properties

Molecular Formula

C8H14N4O

Molecular Weight

182.22 g/mol

IUPAC Name

N'-(6-methoxypyrimidin-4-yl)propane-1,3-diamine

InChI

InChI=1S/C8H14N4O/c1-13-8-5-7(11-6-12-8)10-4-2-3-9/h5-6H,2-4,9H2,1H3,(H,10,11,12)

InChI Key

WFGJKOJLNOFPQJ-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=NC(=C1)NCCCN

Origin of Product

United States

Preparation Methods

General Synthesis Approach

  • Pyrimidine Ring Formation : The first step involves forming the pyrimidine ring. This can be achieved through condensation reactions involving appropriate aldehydes and amines, followed by cyclization.

  • Substitution Reactions : Once the pyrimidine ring is formed, substitution reactions can be used to introduce the methoxy group at the 6-position and the propane-1,3-diamine moiety at the N1 position.

  • Coupling Reactions : Coupling reactions, such as Buchwald-Hartwig amination, can be employed to attach the propane-1,3-diamine to the pyrimidine ring.

Specific Steps

  • Step 1: Preparation of 6-Methoxypyrimidine-4-amine

    • Start with a suitable pyrimidine precursor, such as 4,6-dichloropyrimidine.
    • Perform a nucleophilic substitution reaction with sodium methoxide to introduce the methoxy group at the 6-position.
    • Use ammonia or an amine to replace the remaining chlorine at the 4-position.
  • Step 2: Coupling with Propane-1,3-diamine

    • Activate the 4-amino group of the pyrimidine derivative using a suitable leaving group.
    • Perform a Buchwald-Hartwig amination reaction with propane-1,3-diamine to form the desired compound.

Analysis of Preparation Methods

Challenges and Considerations

  • Yield and Purity : The yield and purity of the final product can vary significantly based on the conditions of the coupling reaction and the choice of catalysts.
  • Stereochemistry : If chiral centers are involved, controlling stereochemistry may be crucial for biological activity.

Optimization Strategies

  • Catalyst Selection : Choosing the right catalyst for the coupling reaction can significantly improve yields and reduce side products.
  • Solvent Selection : The choice of solvent can affect reaction rates and selectivity.

Chemical Reactions Analysis

N1-(6-Methoxypyrimidin-4-yl)propane-1,3-diamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amine groups can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include solvents like ethanol or methanol, and catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N1-(6-Methoxypyrimidin-4-yl)propane-1,3-diamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and coordination compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

    Industry: It is used in materials science for the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N1-(6-Methoxypyrimidin-4-yl)propane-1,3-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but it is believed to affect cellular processes such as signal transduction and gene expression.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrimidine/Quinoline Core

Methoxy vs. Methyl vs. Chloro Substituents
  • N1-(6-Methylpyrimidin-4-yl)propane-1,3-diamine (CAS 1216120-05-6): The methyl group increases lipophilicity, which may enhance membrane permeability but reduce solubility. This compound has been studied for its structural role in kinase inhibitors .
  • N1-(7-Chloroquinolin-4-yl)propane-1,3-diamine: The chloro substituent on the quinoline ring (instead of pyrimidine) is associated with antimalarial activity, as seen in hybrid 4-aminoquinoline derivatives .
Core Heterocycle Modifications
  • Quinazoline Derivatives : N1-(6,7-Dimethoxy-2-(pyrrolidin-1-yl)quinazolin-4-yl)propane-1,3-diamine () incorporates a quinazoline core, which broadens interactions with enzymes like SETD8 methyltransferase. The dimethoxy groups further enhance binding affinity .
  • Pyridine-Linked Compounds : N1-(4-(3-(3-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)pyridin-2-yl)propane-1,3-diamine () shows anticancer activity, where the pyridine ring facilitates π-π stacking interactions with kinase targets .

Propane-1,3-diamine Chain Modifications

The propane-1,3-diamine chain is a common feature in bioactive compounds, enabling hydrogen bonding and chelation with metal ions:

  • N1-(Naphthalen-1-yl)propane-1,3-diamine Hydrobromide (): Used as a precursor for fluorescent probes, demonstrating the versatility of the diamine chain in non-therapeutic applications .
  • N1-(4-Chlorobenzyl)propane-1,3-diamine (CAS 61798-10-5): The benzyl substitution enhances stability and target specificity, as seen in antimicrobial studies .

Key Research Findings

  • Antiviral Potential: Pyrimidine-diamine hybrids, such as RVFV inhibitors (), highlight the scaffold’s utility in viral entry inhibition .
  • Anticancer Activity : Quinazoline derivatives () achieve sub-micromolar IC₅₀ values in cancer cell lines, suggesting the diamine chain’s role in disrupting protein-DNA interactions .
  • Antimicrobial Applications : Chloro and nitro-substituted analogs () show broad-spectrum activity, though resistance mechanisms limit their use .

Biological Activity

N1-(6-Methoxypyrimidin-4-yl)propane-1,3-diamine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides an in-depth analysis of its biological activity, including mechanisms of action, pharmacological properties, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by:

  • Chemical Formula : C10H15N3O
  • Molecular Weight : 195.25 g/mol
  • Structure : It contains a pyrimidine ring substituted with a methoxy group at the 6-position and a propane-1,3-diamine backbone, which contributes to its biological activity.

The biological activity of this compound is primarily linked to its ability to interact with various molecular targets within biological systems. Key mechanisms include:

  • Enzyme Inhibition : The compound has been investigated for its potential to inhibit specific enzymes involved in critical biochemical pathways. This includes interactions with kinases that are essential for cellular signaling and proliferation .
  • Receptor Binding : this compound may bind to receptors, modulating their activity and influencing downstream signaling pathways.

Pharmacological Properties

Research has indicated several pharmacological properties associated with this compound:

Antimicrobial Activity

Preliminary studies suggest that this compound exhibits antimicrobial properties. Its structural components allow it to interfere with microbial growth and metabolism, making it a candidate for further exploration in antibiotic development.

Anticancer Potential

The compound has shown promise in inhibiting cancer cell proliferation in vitro. Studies have demonstrated that it can affect cellular processes such as apoptosis and signal transduction pathways critical for tumor growth .

Antimalarial Activity

Recent research highlights the potential of this compound as an antimalarial agent. It has been evaluated against Plasmodium falciparum kinases, showing inhibitory effects that could lead to new treatments for malaria .

Research Findings

A summary of relevant studies on the biological activity of this compound is presented below:

StudyFindings
Kato et al. (2022)Identified as a potential inhibitor of PfGSK3 and PfPK6 kinases with IC50 values indicating significant potency against malaria parasites .
Colombeau et al. (2008)Demonstrated inhibition of cell proliferation in cancer cell lines, suggesting anticancer properties .
Chopra et al. (2015)Explored the synthesis of pyrimidine derivatives and their antiplasmodial activities, noting structural similarities with this compound .

Case Studies

Several case studies have been conducted to assess the biological activity of this compound:

Case Study 1: In Vitro Anticancer Activity

In an in vitro study on A431 vulvar epidermal carcinoma cells, this compound significantly inhibited cell migration and invasion. The results indicated that the compound could alter key signaling pathways involved in cancer progression.

Case Study 2: Antimalarial Efficacy

A study evaluating the efficacy of various pyrimidine derivatives against P. falciparum highlighted this compound's ability to inhibit critical kinases necessary for parasite survival. This positions the compound as a promising candidate for antimalarial drug development.

Q & A

Q. What synthetic methodologies are commonly employed for N1-(6-Methoxypyrimidin-4-yl)propane-1,3-diamine?

The compound is typically synthesized via nucleophilic substitution or alkylation reactions. For example, alkylation of propane-1,3-diamine derivatives with 6-methoxypyrimidin-4-yl halides under controlled pH and temperature yields the target compound. Boc (tert-butoxycarbonyl) protection is often used to prevent side reactions during synthesis. Post-reaction deprotection with HCl or trifluoroacetic acid ensures high purity .

Q. How is the structural integrity of this compound confirmed?

Structural validation relies on ¹H/¹³C NMR to assign protons and carbons (e.g., δ 5.3–6.8 ppm for pyrimidinyl protons and δ 45–60 ppm for amine carbons). Mass spectrometry (MS) confirms molecular weight (e.g., m/z 235 [M⁺•] for related analogs). Infrared (IR) spectroscopy identifies functional groups, such as N-H stretches (~3278 cm⁻¹) and C-N vibrations (~1141 cm⁻¹) .

Q. What are the primary biological activities associated with this compound?

Preliminary studies indicate antimicrobial and kinase inhibitory properties. For instance, analogs like N1-(7-chloroquinolin-4-yl)propane-1,3-diamine exhibit activity against Plasmodium falciparum (IC₅₀ = 25 nM) and inhibit CK2 kinase, a target in cancer research .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yields?

Key parameters include:

  • Solvent polarity : Polar aprotic solvents (e.g., CH₃CN) enhance nucleophilicity of amines.
  • Temperature : Alkylation reactions often proceed at 0–25°C to minimize side reactions.
  • Catalysts : Cu(I) catalysts improve regioselectivity in heterocyclic substitutions . Example: Boc protection of intermediates in CH₂Cl₂ at 0°C achieved quantitative yields .

Q. How do structural modifications influence biological activity?

Substitutions on the pyrimidine ring (e.g., methoxy vs. nitro groups) modulate electronic effects, altering binding affinities. For instance, trifluoromethyl groups enhance metabolic stability, while ethoxy substitutions improve antimicrobial potency. Comparative analyses using molecular docking or QSAR models can rationalize these trends .

Q. What strategies resolve contradictions in reported biological data?

Discrepancies may arise from assay conditions (e.g., pH, cell lines) or impurities. Orthogonal validation using:

  • HPLC purity checks (>95% purity required).
  • Dose-response curves (IC₅₀/EC₅₀ comparisons across studies).
  • X-ray crystallography to confirm ligand-protein interactions .

Methodological Guidance

Q. Which analytical techniques are critical for purity assessment?

  • Reverse-phase HPLC : C18 columns with UV detection (λ = 254 nm) quantify impurities.
  • Elemental analysis : Validate C, H, N composition (±0.3% theoretical values).
  • Tandem MS/MS : Detect trace byproducts (e.g., deaminated derivatives) .

Q. How are reaction intermediates characterized during multi-step synthesis?

  • Thin-layer chromatography (TLC) : Monitor reaction progress (Rf values).
  • Deprotection kinetics : Use HCl in dioxane for Boc removal, tracked via FTIR (loss of C=O stretches at ~1680 cm⁻¹).
  • Column chromatography : Silica gel (hexane/EtOAc gradients) isolates intermediates .

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